2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol
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Overview
Description
2-Methoxy-1-(1,7,7-trimethylbicyclo[221]heptan-2-yl)cyclohexan-1-ol is a complex organic compound with the molecular formula C17H30O2 It is known for its unique bicyclic structure, which includes a methoxy group and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The resulting bicyclic compound is then subjected to methoxylation and subsequent functionalization to introduce the cyclohexanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate due to its unique structure and reactivity.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Isoborneol: Shares a similar bicyclic structure but lacks the methoxy group.
Borneol: Another bicyclic compound with a hydroxyl group instead of a methoxy group.
Camphor: Contains a similar bicyclic core but with a ketone functional group.
Uniqueness
2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is unique due to its combination of a methoxy group and a cyclohexanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
96632-71-2 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-methoxy-1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O2/c1-15(2)12-8-10-16(15,3)13(11-12)17(18)9-6-5-7-14(17)19-4/h12-14,18H,5-11H2,1-4H3 |
InChI Key |
ASNGEGHAHXVVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)C3(CCCCC3OC)O)C)C |
Origin of Product |
United States |
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